molecular formula C23H36N2O3 B11047197 N-{1-[(4-ethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-(propan-2-yl)cyclohexanecarboxamide

N-{1-[(4-ethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-(propan-2-yl)cyclohexanecarboxamide

Katalognummer: B11047197
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: ZLTDIQCPVXSZDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ETHOXYPHENYL)-3-METHYL-2-{[4-(PROPAN-2-YL)CYCLOHEXYL]FORMAMIDO}BUTANAMIDE is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a methyl group, and a cyclohexylformamido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-3-METHYL-2-{[4-(PROPAN-2-YL)CYCLOHEXYL]FORMAMIDO}BUTANAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-ethoxybenzylamine with isopropylcyclohexanone to form an intermediate, which is then further reacted with methylbutanoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to remove impurities and achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-ETHOXYPHENYL)-3-METHYL-2-{[4-(PROPAN-2-YL)CYCLOHEXYL]FORMAMIDO}BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ceric ammonium nitrate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wirkmechanismus

The mechanism of action of N-(4-ETHOXYPHENYL)-3-METHYL-2-{[4-(PROPAN-2-YL)CYCLOHEXYL]FORMAMIDO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-(4-ETHOXYPHENYL)-3-METHYL-2-{[4-(PROPAN-2-YL)CYCLOHEXYL]FORMAMIDO}BUTANAMIDE include:

Uniqueness

What sets N-(4-ETHOXYPHENYL)-3-METHYL-2-{[4-(PROPAN-2-YL)CYCLOHEXYL]FORMAMIDO}BUTANAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C23H36N2O3

Molekulargewicht

388.5 g/mol

IUPAC-Name

N-[1-(4-ethoxyanilino)-3-methyl-1-oxobutan-2-yl]-4-propan-2-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C23H36N2O3/c1-6-28-20-13-11-19(12-14-20)24-23(27)21(16(4)5)25-22(26)18-9-7-17(8-10-18)15(2)3/h11-18,21H,6-10H2,1-5H3,(H,24,27)(H,25,26)

InChI-Schlüssel

ZLTDIQCPVXSZDQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C(C)C)NC(=O)C2CCC(CC2)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.